(Tetrahydrofuran-2-yl)methyl 2-(1-((3-chlorobenzo[b]thiophene-2-carbonyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate
Description
This compound is a structurally complex molecule featuring multiple functional groups:
- Tetrahydrofuran-2-ylmethyl ester: A tetrahydrofuran (THF) ring linked via an ester bond, enhancing lipophilicity and membrane permeability .
- Carbamothioyl linkage: A thiourea derivative (N─C═S) connected to a 3-chlorobenzo[b]thiophene-2-carbonyl group, which introduces aromaticity and electrophilic character.
- Chlorobenzo[b]thiophene moiety: A fused bicyclic system with chlorine substitution, likely influencing bioactivity through halogen bonding or metabolic stability .
The compound’s molecular weight (~421–450 g/mol, inferred from analogs) and polar surface area suggest moderate bioavailability, typical of pharmacologically active small molecules. While direct bioactivity data for this compound are unavailable in the provided evidence, its structural features align with agrochemical and medicinal chemistry templates, such as protease inhibitors or kinase modulators .
Properties
IUPAC Name |
oxolan-2-ylmethyl 2-[1-[(3-chloro-1-benzothiophene-2-carbonyl)carbamothioyl]-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O5S2/c22-17-13-5-1-2-6-15(13)32-18(17)20(28)24-21(31)25-8-7-23-19(27)14(25)10-16(26)30-11-12-4-3-9-29-12/h1-2,5-6,12,14H,3-4,7-11H2,(H,23,27)(H,24,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADVSQBZDLADKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC(=O)CC2C(=O)NCCN2C(=S)NC(=O)C3=C(C4=CC=CC=C4S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Notes:
- The chlorobenzo[b]thiophene moiety provides enhanced aromatic stacking capacity compared to simpler furan derivatives (e.g., 95a or furilazole ) .
- Metabolic stability : THF-based esters (e.g., tetrahydrofurfuryl acrylate) are metabolized to tetrahydrofurfuryl alcohol, suggesting the target compound may share similar metabolic pathways .
Table 2: Pharmacokinetic and Toxicity Inferences
Notes:
- The target compound’s thiourea group (N─C═S) may confer higher toxicity than carbamates (N─C═O) due to reactive sulfur species generation .
- Bioavailability : The higher molecular weight and polar surface area of the target compound compared to THF esters (e.g., tetrahydrofurfuryl acrylate) may limit intestinal absorption .
Research Implications and Gaps
Synthetic Routes : outlines methods for synthesizing thiophene/furan carbamoyl derivatives via esterification and carbamoyl coupling, which could be adapted for the target compound .
Metabolic Profiling : The THF ester group’s conversion to tetrahydrofurfuryl alcohol () warrants investigation into the target compound’s metabolic fate and detoxification pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
